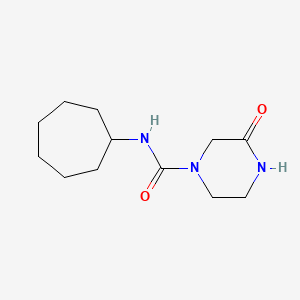

N-cycloheptyl-3-oxopiperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives, which could potentially include N-cycloheptyl-3-oxopiperazine-1-carboxamide, involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .科学的研究の応用

Bicyclic Piperazine Mimetics for Drug Design

Bicyclic piperazine mimetics, including derivatives like N-cycloheptyl-3-oxopiperazine-1-carboxamide, have been explored for their potential in drug design. These compounds serve as peptide β-turn mimetics, which are crucial for mimicking the secondary structure of peptides in the design of peptide-based therapeutics. A study highlights the use of the Castagnoli-Cushman reaction for synthesizing these mimetics, underscoring their importance in creating compounds with high sp^3 character, beneficial for drug discovery (Usmanova et al., 2018).

Asymmetric Syntheses of Cyclopropanecarboxylic Acids

Research into asymmetric syntheses of cyclopropanecarboxylic acids from precursors, including piperazine derivatives, showcases the versatility of these compounds in synthetic organic chemistry. These acids play a significant role in pharmaceutical development, serving as building blocks for various active pharmaceutical ingredients (Alcaraz et al., 1994).

Spirocyclic 2,6-Dioxopiperazine Derivatives from Amino Nitriles

The synthesis of spirocyclic 2,6-dioxopiperazine derivatives from amino acid-derived alpha-amino nitriles represents another application. These compounds are of interest due to their potential medicinal properties and as scaffolds for further chemical transformations. This research highlights the methodology for creating these derivatives, contributing to the development of new pharmaceutical agents (González-Vera et al., 2005).

Biosynthesis and Structures of Marine-derived Cyclic Peptides

Cyclic peptides, including those related to or derived from piperazine structures, have been isolated from marine bacteria. These compounds, such as cyclomarins and cyclomarazines, contain modified amino acid residues and demonstrate the complexity and diversity of natural product chemistry. They offer insights into the biosynthesis of novel compounds with potential applications in drug development and biochemistry (Schultz et al., 2008).

作用機序

Target of Action

The primary target of N-cycloheptyl-3-oxopiperazine-1-carboxamide is the Nav1.8 channel . This channel is a type of voltage-gated sodium channel found in the body, and it plays a crucial role in the generation and conduction of action potentials, particularly in pain-sensing neurons .

Mode of Action

N-cycloheptyl-3-oxopiperazine-1-carboxamide: interacts with the Nav1.8 channel as an inhibitor . By inhibiting the activity of this channel, it can prevent the generation and conduction of action potentials, thereby reducing the sensation of pain .

Biochemical Pathways

The inhibition of the Nav1.8 channel by N-cycloheptyl-3-oxopiperazine-1-carboxamide affects the sodium ion flow across the neuronal membrane . This disruption in the flow of ions can lead to a decrease in the excitability of the neurons, which in turn can lead to a reduction in the sensation of pain .

Result of Action

The molecular and cellular effects of N-cycloheptyl-3-oxopiperazine-1-carboxamide ’s action primarily involve the reduction of pain sensation . By inhibiting the Nav1.8 channel, it can decrease the excitability of pain-sensing neurons, leading to a reduction in the sensation of pain .

特性

IUPAC Name |

N-cycloheptyl-3-oxopiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c16-11-9-15(8-7-13-11)12(17)14-10-5-3-1-2-4-6-10/h10H,1-9H2,(H,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZQSDSIDYTKMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)N2CCNC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(3-methylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2574085.png)

![4-(4-methylbenzyl)-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2574086.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}piperidine-3-carboxamide](/img/structure/B2574089.png)

![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2574091.png)

![Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride](/img/structure/B2574094.png)

![1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2574099.png)

![5-Chloro-6-fluoro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2574100.png)

![1-(3-Propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2574101.png)